molecular formula C9H12BrNO3 B12875290 4-Bromo-2-methylbutan-2-yl oxazole-4-carboxylate

4-Bromo-2-methylbutan-2-yl oxazole-4-carboxylate

Katalognummer: B12875290
Molekulargewicht: 262.10 g/mol
InChI-Schlüssel: PRGHBNMBPDIUSS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-Bromo-2-methylbutan-2-yl oxazole-4-carboxylate is a chemical compound with the molecular formula C₉H₁₂BrNO₃ and a molecular weight of 262.10 g/mol It is a derivative of oxazole, a five-membered heterocyclic compound containing one oxygen and one nitrogen atom

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-2-methylbutan-2-yl oxazole-4-carboxylate typically involves the reaction of 2-methylbutan-2-ol with oxazole-4-carboxylic acid in the presence of a brominating agent such as N-bromosuccinimide (NBS). The reaction is carried out under controlled conditions to ensure the selective bromination of the compound .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach involves large-scale synthesis using similar reaction conditions as those employed in laboratory settings. The process may be optimized for higher yields and purity through the use of advanced purification techniques such as recrystallization and chromatography .

Analyse Chemischer Reaktionen

Types of Reactions

4-Bromo-2-methylbutan-2-yl oxazole-4-carboxylate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole-4-carboxylic acid derivatives, while reduction can produce various oxazole-based alcohols .

Wissenschaftliche Forschungsanwendungen

4-Bromo-2-methylbutan-2-yl oxazole-4-carboxylate has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent for treating various diseases.

    Industry: It is utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 4-Bromo-2-methylbutan-2-yl oxazole-4-carboxylate involves its interaction with specific molecular targets and pathways. The bromine atom in the compound can participate in halogen bonding, which influences its reactivity and interactions with biological molecules. The oxazole ring structure allows for potential binding to enzymes and receptors, modulating their activity and leading to various biological effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

4-Bromo-2-methylbutan-2-yl oxazole-4-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the 2-methylbutan-2-yl group enhances its lipophilicity and potential interactions with biological membranes, making it a valuable compound for research and development .

Eigenschaften

Molekularformel

C9H12BrNO3

Molekulargewicht

262.10 g/mol

IUPAC-Name

(4-bromo-2-methylbutan-2-yl) 1,3-oxazole-4-carboxylate

InChI

InChI=1S/C9H12BrNO3/c1-9(2,3-4-10)14-8(12)7-5-13-6-11-7/h5-6H,3-4H2,1-2H3

InChI-Schlüssel

PRGHBNMBPDIUSS-UHFFFAOYSA-N

Kanonische SMILES

CC(C)(CCBr)OC(=O)C1=COC=N1

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.